tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-methyl-3,8-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure
Preparation Methods
The synthesis of tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate: This compound lacks the methyl group at the 7-position, which can influence its reactivity and applications.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a different bicyclic structure, which can affect its chemical properties and uses.
tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate:
These comparisons highlight the uniqueness of tert-Butyl 7-methyl-3,8-diazabicyclo[42
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-8-9-5-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
WQOAVSYOMGNWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCN(CC2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.